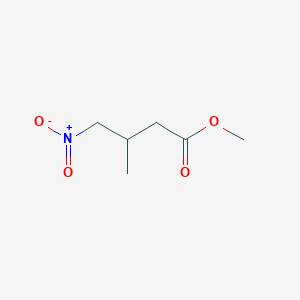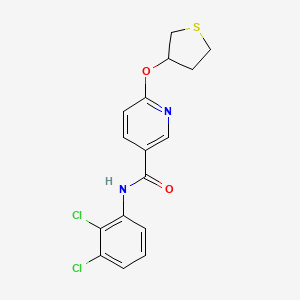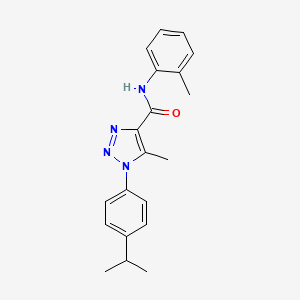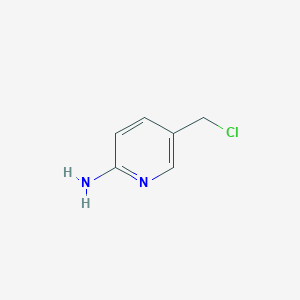
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in catalysis, sensors, and optoelectronics. In analytical chemistry, it has been used as a standard for the calibration of analytical instruments.
Mechanism of Action
The mechanism of action of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the inhibition of enzymes and the modulation of gene expression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal models. However, it has some limitations, including its relatively low solubility in water, which can make it difficult to use in aqueous environments, and its limited availability, which can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for research on Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of novel materials with potential applications in catalysis, sensors, and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves the reaction of 4-nitro-1H-pyrazole-1-carbaldehyde with methyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDILVTLKIXJDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)

![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B3020376.png)
![2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3020379.png)
![2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3020380.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)



![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)


